molecular formula C11H16O4 B8590468 Diethyl 2-methyl-2-propargyl-malonate

Diethyl 2-methyl-2-propargyl-malonate

Cat. No. B8590468
M. Wt: 212.24 g/mol
InChI Key: BAFKITGIBLTYMM-UHFFFAOYSA-N
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Patent
US04724236

Procedure details

187 g (0.88 mol) of diethyl 2-methyl-2-propargyl-malonate are added to a solution of 101 g (1.8 mol) of potassium hydroxide in a mixture of 560 ml of water/ethanol (1:1) and the mixture is refluxed with stirring for 2 hours. After the reaction has ended (monitored by TLC) the mixture is evaporated to dryness in vacuo and the residue is then taken up with in water. The aqueous solution is acidified with 50% sulphuric acid and extracted several times with methylene chloride. The combined extracts are dried, evaporated to dryness in vacuo and a colourless product is obtained, m.p. 135° C.
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
560 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:13][C:14]#[CH:15])([C:8]([O:10]CC)=[O:9])[C:3]([O:5]CC)=[O:4].[OH-].[K+]>O.C(O)C>[CH3:1][C:2]([CH2:13][C:14]#[CH:15])([C:3]([OH:5])=[O:4])[C:8]([OH:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
187 g
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)CC#C
Name
Quantity
101 g
Type
reactant
Smiles
[OH-].[K+]
Name
water ethanol
Quantity
560 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
a colourless product is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(C(=O)O)(C(=O)O)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.